5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride
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Overview
Description
The compound “5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the hexahydrothieno[3,4-d]imidazole core, the attachment of the indolium moieties, and the incorporation of the methoxyethoxy groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydrothieno[3,4-d]imidazole derivatives and indolium-based molecules. These compounds may share some structural features and chemical properties with the compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C61H93ClN6O13S |
---|---|
Molecular Weight |
1185.9 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride |
InChI |
InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1 |
InChI Key |
ABSITZAMSXQWGY-WKGQDVIFSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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